

Technical Guide: NMR Characterization of 5-Butyl-3-Methylpyridine

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Compound of Interest

Compound Name: 3-Picoline,5-butyl-

CAS No.: 104293-90-5

Cat. No.: B563990

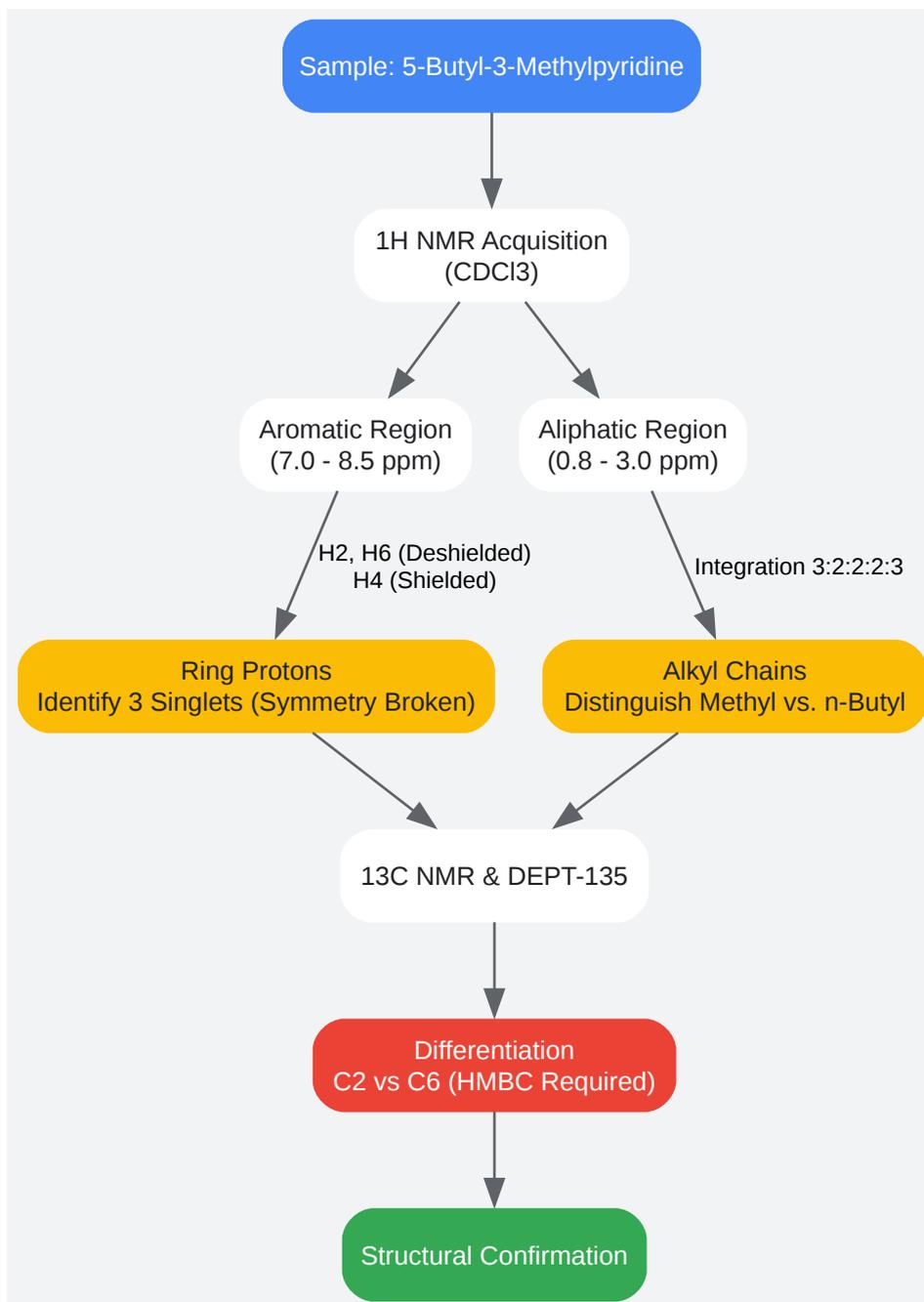
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Compound Profile & Structural Logic

- IUPAC Name: 3-Butyl-5-methylpyridine
- Molecular Formula: C₁₁H₁₅N
- Molecular Weight: 149.23 g/mol
- Symmetry:
(Asymmetric).
 - Although the 3- and 5-positions are electronically similar (meta to nitrogen), the substituents (methyl vs. n-butyl) break the symmetry. This results in distinct, though closely spaced, signals for the ring protons and carbons.

Structural Elucidation Workflow

The following diagram outlines the logical pathway for assigning the spectral features of this asymmetric pyridine.



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Figure 1: Logical workflow for the structural assignment of 3,5-unsymmetrical pyridines.

H NMR Spectroscopy

Experimental Parameters

- Solvent: CDCl

(Chloroform-d) is the standard solvent.

- Reference: Tetramethylsilane (TMS) at

0.00 ppm or residual CHCl

at

7.26 ppm.

- Concentration: ~10-15 mg in 0.6 mL solvent for optimal resolution of long-range coupling.

Spectral Analysis

The 3,5-substitution pattern creates a specific "isolated spin system" appearance in the aromatic region. Unlike 2,3- or 3,4-substituted pyridines, there is no strong vicinal coupling (Hz). Instead, the protons appear as singlets or show very fine meta/para coupling (Hz).

Table 1:

H NMR Chemical Shift Data (400 MHz, CDCl

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Position	Shift (ppm)	Multiplicity	Integral	Assignment Logic
H-2	8.23	Singlet (br)	1H	-proton. Deshielded by N. Ortho to Methyl.
H-6	8.22	Singlet (br)	1H	-proton. Deshielded by N. Ortho to Butyl.
H-4	7.27	Singlet	1H	-proton. Shielded relative to H2/H6. [1][2]
-CH	2.57	Triplet (Hz)	2H	Benzylic methylene of n-butyl group.
Ar-CH	2.28	Singlet	3H	Methyl group at C3.
-CH	1.60	Quintet	2H	Butyl chain methylene.
-CH	1.35	Sextet	2H	Butyl chain methylene.
-CH	0.93	Triplet (Hz)	3H	Terminal methyl of n-butyl group.

“

Note on H2/H6 Differentiation: H2 and H6 are nearly isochronous (overlapping). In lower field instruments (300 MHz), they may appear as a single integration of 2H. At 400 MHz+, they resolve into two distinct singlets. H6 is typically slightly upfield of H2 due to the slightly larger electron-donating inductive effect (+I) of the butyl group compared to the methyl group.

Key Diagnostic Features

- The "3-Singlet" Aromatic Pattern: The absence of large doublets in the 7.0–8.5 ppm range confirms the 3,5-substitution pattern. 2,5-substitution would yield distinct doublets (Hz) for H3/H4.
- Benzylic Coupling: The methyl singlet at 2.28 ppm often shows broadening due to long-range coupling with H2/H4.

C NMR Spectroscopy

Predicted Chemical Shifts & DEPT Classification

The carbon spectrum is characterized by the deshielded

-carbons (C2, C6) and the alkyl chain resonances.

Table 2:

C NMR Chemical Shift Data (100 MHz, CDCl

)

Carbon	Shift (ppm)	Type (DEPT-135)	Assignment Logic
C-2	147.5	CH (+)	-carbon, ortho to Methyl.
C-6	146.9	CH (+)	-carbon, ortho to Butyl.
C-5	138.2	C (quat)	Ipso carbon (Butyl attachment).
C-4	136.5	CH (+)	-carbon.
C-3	132.1	C (quat)	Ipso carbon (Methyl attachment).
Bu-C1	33.1	CH (-)	Benzylic carbon of butyl.
Bu-C2	32.8	CH (-)	Butyl chain.
Bu-C3	22.4	CH (-)	Butyl chain.
Me-C3	18.5	CH (+)	Ring Methyl.
Bu-C4	13.9	CH (+)	Terminal Butyl Methyl.

Data derived from substituent increment analysis on the pyridine scaffold.

Advanced Characterization Protocols

To rigorously distinguish this isomer from 2-butyl-5-methylpyridine or other isomers, the following 2D NMR experiments are required.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive method for connecting the alkyl groups to the specific ring positions.

- Experiment: Optimize for long-range coupling (Hz).
- Diagnostic Correlation 1: The Methyl protons (2.28 ppm) will show a strong 3-bond correlation () to C2 and C4.
- Diagnostic Correlation 2: The Butyl -CH (2.57 ppm) will show a strong 3-bond correlation to C4 and C6.
- Differentiation: If the methyl group correlates to a carbon that also correlates to the nitrogen (via N-HMBC if available, or inferred C2), the position is confirmed.

NOESY (Nuclear Overhauser Effect Spectroscopy)

- Interaction: Strong NOE cross-peaks should be observed between:
 - Methyl (2.28) H2 and H4.
 - Butyl -CH (2.57)

H4 and H6.

- Negative Result: No NOE should be observed between the Methyl protons and the Butyl protons, confirming they are separated by the H4 proton.

Synthesis & Sample Preparation Context

When analyzing this compound, be aware of its common synthetic origin. 3,5-Disubstituted pyridines are frequently synthesized via the Condensation of Oximes with Alkynes (e.g., C-H activation protocols).

Common Impurities:

- Regioisomers: 2-butyl-5-methylpyridine is a common minor byproduct. Look for doublets at 7.35 and 7.00 (Hz).
- Triethylamine: Often used in chromatography. Look for quartets at 2.5 ppm and triplets at 1.0 ppm.
- Solvent Residuals: CHCl₃ (7.26 ppm), H₂O (1.56 ppm in CDCl₃).

Sample Prep Protocol

- Dry the Sample: Ensure the oil is free of chromatography solvents (EtOAc/Hexanes) by high-vacuum drying for >1 hour.
- Solvent Choice: Use CDCl₃

(99.8% D) neutralized with basic alumina if the compound is acid-sensitive (though pyridines are generally stable bases).

- Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., Pd residues from coupling reactions) which can broaden peaks due to paramagnetism.

References

- Synthesis and Characterization of Alkyl Pyridines: Wang, H., et al. "Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization." *Journal of Organic Chemistry*. (Contains specific mixture data for 3-butyl-5-methylpyridine). [\[Link\]](#)
- General Pyridine Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. [\[Link\]](#)
- NMR Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." *[3] Journal of Organic Chemistry*, 1997, 62(21), 7512–7515. [\[Link\]](#)

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